Welcome to the BenchChem Online Store!
molecular formula C11H12O6S B8325094 2-(4-Methylsulfonylbenzyl)malonic acid

2-(4-Methylsulfonylbenzyl)malonic acid

Cat. No. B8325094
M. Wt: 272.28 g/mol
InChI Key: RQXGEZYVPOGRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09284308B2

Procedure details

The title compound was prepared by substituting 5-(benzo[b]thiophen-2-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Intermediate 39: step a) with 5-(4-methylsulfonylbenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Intermediate 41: step a) then following the procedure described for the preparation of 2-(benzo[b]thiophen-2-ylmethyl)malonic acid (Intermediate 39: step b).
Name
5-(benzo[b]thiophen-2-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate 41
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
S1C(CC2C(=O)OC(C)(C)OC2=O)=CC2C=CC=CC1=2.S1C(CC(C(O)=O)C(O)=O)=CC2C=CC=CC1=2.[CH3:38][S:39]([C:42]1[CH:58]=[CH:57][C:45]([CH2:46][CH:47]2[C:52](=[O:53])[O:51]C(C)(C)[O:49][C:48]2=[O:56])=[CH:44][CH:43]=1)(=[O:41])=[O:40]>>[CH3:38][S:39]([C:42]1[CH:43]=[CH:44][C:45]([CH2:46][CH:47]([C:48]([OH:56])=[O:49])[C:52]([OH:53])=[O:51])=[CH:57][CH:58]=1)(=[O:40])=[O:41]

Inputs

Step One
Name
5-(benzo[b]thiophen-2-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1CC1C(OC(OC1=O)(C)C)=O)C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1CC(C(=O)O)C(=O)O)C=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1
Step Four
Name
Intermediate 41
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1CC(C(=O)O)C(=O)O)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1CC(C(=O)O)C(=O)O)C=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(CC(C(=O)O)C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.